methyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a pyrazole ring, a thiazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling and subsequent esterification.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a β-diketone under acidic conditions.
Preparation of Thiazole Intermediate: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The pyrazole and thiazole intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and thiazole rings.
Reduction: Reduced forms of the ester and carbonyl groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
Methyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of methyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of pyrazole and thiazole rings, which imparts distinct chemical and biological properties. This combination is less common compared to other heterocyclic compounds, making it a valuable scaffold for the development of new molecules with diverse applications.
Biological Activity
Methyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The structure of this compound combines a thiazole moiety with pyrazole derivatives, which are known for their diverse biological properties.
Chemical Structure
The molecular formula of the compound is C19H18N4O3S. Its structural features include a thiazole ring and a pyrazole ring, contributing to its biological activity.
Anticancer Activity
Research has indicated that compounds containing thiazole and pyrazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrazolone and thiazole can inhibit cell proliferation in cancerous cells while sparing non-cancerous cells. One study highlighted that certain substituted pyrazolone compounds demonstrated higher toxicity in A431 cancer cells compared to non-cancerous keratinocytes, indicating a selective anticancer effect .
The anticancer properties of this compound may involve multiple mechanisms:
- Induction of Apoptosis : Many pyrazole derivatives induce programmed cell death in cancer cells by activating apoptotic pathways.
- Inhibition of Cell Migration : Some studies suggest that these compounds can hinder the migration of cancer cells, thereby preventing metastasis .
Antioxidant Properties
In addition to anticancer activity, this compound may possess antioxidant properties. Research on related compounds has shown that they can scavenge free radicals and reduce oxidative stress in cells, which is crucial for maintaining cellular health and preventing cancer progression .
Study 1: Cytotoxic Evaluation
A study evaluated the cytotoxic effects of various thiazole and pyrazole derivatives on A431 cells. It was found that this compound exhibited significant cell viability reduction at concentrations above 0.5 mM, leading to an 80% decrease in cell viability .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which thiazole and pyrazole compounds exert their effects. It was noted that these compounds could activate caspases, leading to apoptosis in cancer cells. The study also demonstrated that the presence of specific functional groups within the structure enhanced their biological activity .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C22H18N4O3S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl 2-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H18N4O3S/c1-14-17(13-23-26(14)16-11-7-4-8-12-16)20(27)25-22-24-18(21(28)29-2)19(30-22)15-9-5-3-6-10-15/h3-13H,1-2H3,(H,24,25,27) |
InChI Key |
HPQNIEYIDIZQCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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